molecular formula C15H16BrN5O6 B194959 Alphagan CAS No. 70359-46-5

Alphagan

Cat. No. B194959
CAS RN: 70359-46-5
M. Wt: 442.22 g/mol
InChI Key: QZHBYNSSDLTCRG-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alphagan P, also known as brimonidine, is a prescription eye drop used to reduce pressure inside the eyes in people with open-angle glaucoma or ocular hypertension . It is for use in adults and children as young as 2 years old .


Molecular Structure Analysis

The structural formula of brimonidine tartrate is: 5-Bromo-6-(2-imidazolidinylideneamino)quinoxaline L-tartrate .


Physical And Chemical Properties Analysis

In solution, Alphagan P has a clear, greenish-yellow color. It has an osmolality of 250-350 mOsmol/kg and a pH of 7.4-8.0 (0.1%) or 6.9-7.4 (0.15%) .

Scientific Research Applications

  • Ocular and Systemic Side Effects in Children : Brimonidine 0.2% (Alphagan®) is commonly used as a topical antihypertensive for children's eye conditions, but it has been associated with systemic adverse effects, such as central nervous system depression. A study analyzing the safety of brimonidine 0.2% in children found systemic adverse effects in 18% of cases, necessitating drug discontinuation (Bowman, Cope, & Nischal, 2004).

  • Allergy Propensity with Multiple Eye-Drop Use : Patients who developed local Alphagan allergy were observed to have a higher rate of allergy to other topical eye medications. Alphagan was found to have high allergenicity, potentially increasing the likelihood of allergy to subsequently used preparations (Osborne, Montgomery, Morris, & McKay, 2005).

  • Charles Bonnet Syndrome Precipitation : There are reports of Brimonidine tartrate (Alphagan) inducing formed visual hallucinations, known as Charles Bonnet syndrome, in elderly patients with bilateral visual loss. The hallucinations ceased after discontinuing or decreasing the dose of Brimonidine (Tomsak, Zaret, & Weidenthal, 2003).

  • Comparison of Brimonidine-Purite and Brimonidine : A 12-month evaluation compared the efficacy and safety of brimonidine-Purite (Alphagan) 0.15% and 0.2% three times daily with brimonidine (Alphagan) 0.2% three times daily in patients with glaucoma or ocular hypertension. The study aimed to assess the differences in safety and effectiveness between these formulations (Katz, 2002).

  • Pupil Size Effect Under Different Luminance Conditions : Brimonidine tartrate ophthalmic solution 0.2% (Alphagan®) has been studied for its effect on pupil size in normal eyes under various luminance conditions. The results indicate that Brimonidine can decrease night-vision difficulties in postoperative refractive patients (McDonald, Kotb, & Decker, 2001).

  • Reducing Halos After LASIK : Brimonidine tartrate 0.2% (Alphagan) has been found effective in reducing halo size and pupil size in postoperative LASIK patients with night-vision symptoms (Lee, You, Choe, & Eun Suk Lee, 2008).

  • Mono-, Combination, or Replacement Therapy in Glaucoma : Brimonidine 0.2% (Alphagan®) has been evaluated as mono-, combination, or replacement therapy for reducing intraocular pressure (IOP) in patients with primary open-angle glaucoma or ocular hypertension. This study involved a comparative clinical evaluation with a focus on effectiveness and safety (Lee, Gornbein, & Abrams, 2000).

Safety And Hazards

Alphagan P should not be used if you are allergic to brimonidine . It may cause damage to the cardiovascular system through prolonged or repeated exposure . Repeated ocular use has been shown to produce oral dryness, eye irritation, ocular allergic reactions, headache or fatigue or drowsiness when used as directed .

properties

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHBYNSSDLTCRG-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59803-98-4 (Parent)
Record name Brimonidine tartrate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070359465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70911371
Record name Brimonidine tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brimonidine tartrate

CAS RN

70359-46-5
Record name Brimonidine tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70359-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brimonidine tartrate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070359465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brimonidine tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brimonidine Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRIMONIDINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9CL2DY2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alphagan
Reactant of Route 2
Alphagan
Reactant of Route 3
Alphagan
Reactant of Route 4
Reactant of Route 4
Alphagan
Reactant of Route 5
Alphagan
Reactant of Route 6
Reactant of Route 6
Alphagan

Citations

For This Compound
3,220
Citations
R David - European journal of ophthalmology, 2001 - journals.sagepub.com
The early information on the clinical efficacy, safety, and tolerability of brimonidine 0.2% were obtained from studies that compared brimonidine monotherapy with timolol and betaxolol. …
Number of citations: 20 journals.sagepub.com
SA Osborne, DMI Montgomery, D Morris, IC McKay - Eye, 2005 - nature.com
… (Alphagan, Allergan) twice daily has become established as an effective intra ocular pressure-lowering treatment. While the efficacy of Alphagan … from local Alphagan allergy had a …
Number of citations: 63 www.nature.com
T Mundorf, KA Wilcox, GW Ousler, D Welch… - Advances in …, 2003 - Springer
The tolerability of brimonidine tartrate 0.15%—referred to as bromonidine-Purite® 0.15% in this study—was compared with brimonidine tartrate 0.2% in irritated eyes of healthy …
Number of citations: 45 link.springer.com
RJC Bowman, J Cope, KK Nischal - Eye, 2004 - nature.com
Introduction Brimonidine 0.2%(Alphagan®) is a topical alpha-2 agonist widely used as an antihypertensive. There have been occasional reports of systemic adverse effects in children …
Number of citations: 94 www.nature.com
CM McKnight, JC Richards, D Daniels… - British Journal of …, 2012 - bjo.bmj.com
I would like to thank Silveira et al for their article,‘Toxoplasmosis gondii in the peripheral blood of patients with acute and chronic toxoplasmosis’. 1 It adds new insight to the …
Number of citations: 14 bjo.bmj.com
R Goyal, AR Raghu Ram - Eye, 2000 - nature.com
During a holiday the signs and symptoms began to resolve, recurring and progressing rapidly on returning to work, which suggested an allergy to a work product. She consulted a …
Number of citations: 27 www.nature.com
DD Kim - Archives of Ophthalmology, 2000 - jamanetwork.com
old woman was referred for evaluation of a corneal ulcer in her left eye. She had undergone uncomplicated cataract surgery 3 months previously. By history, 2 weeks prior to her visit, …
Number of citations: 14 jamanetwork.com
S Lutz, K Amplianitis, A Smolic - arXiv preprint arXiv:1807.10088, 2018 - arxiv.org
We present the first generative adversarial network (GAN) for natural image matting. Our novel generator network is trained to predict visually appealing alphas with the addition of the …
Number of citations: 161 arxiv.org
Y Tian, L Shen, G Su, Z Li, W Liu - IEEE Transactions on Pattern …, 2021 - ieeexplore.ieee.org
… Specially we propose a fully differentiable search framework, dubbed alphaGAN , where the searching process is formalized as solving a bi-level minimax optimization problem. The …
Number of citations: 24 ieeexplore.ieee.org
R Anwaruddin, L Herrygers… - … Ophthalmology & Visual …, 2002 - iovs.arvojournals.org
… significantly higher than in the Refresh Tears® and Alphagan®P treatment groups (p=0.011 and p=… Alphagan®P caused no significant increase in inflammatory cell infiltration of the …
Number of citations: 3 iovs.arvojournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.